

AGI-134: Reshaping the Tumor Microenvironment from Immunologically "Cold" to "Hot"

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Compound of Interest

Compound Name: Agi-134

Cat. No.: B12390042

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AGI-134 is a novel, synthetic alpha-Gal glycolipid immunotherapy designed to fundamentally reshape the tumor microenvironment (TME). By leveraging the body's pre-existing, abundant anti-Gal antibodies, **AGI-134** triggers a cascade of immune events that convert immunologically "cold" tumors into "hot" ones, thereby making them susceptible to immune-mediated destruction. This technical guide provides a comprehensive overview of **AGI-134**'s mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

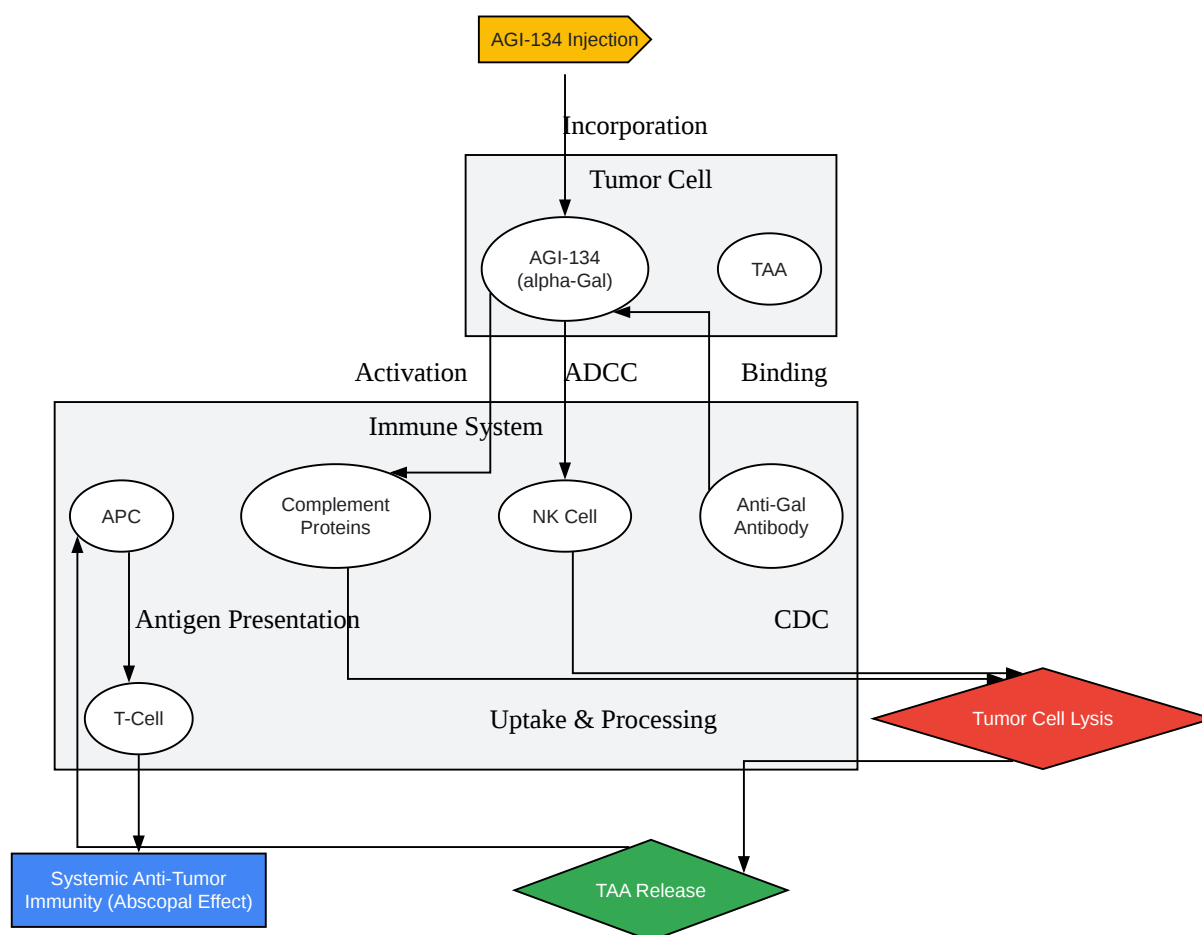
Core Mechanism of Action: An In-Situ Vaccine

AGI-134 functions as an in-situ autologous vaccine, initiating a powerful anti-tumor immune response through a multi-step process. Upon intratumoral injection, the synthetic glycolipid spontaneously incorporates into the plasma membranes of cancer cells, decorating them with alpha-Gal epitopes.^{[1][2]} This marks the tumor cells for destruction by the host immune system.

The subsequent binding of naturally occurring anti-Gal antibodies initiates a dual-pronged attack:

- Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM and IgG antibodies to the alpha-Gal epitopes on the tumor cell surface activates the classical complement pathway.^[1] This leads to the formation of the Membrane Attack Complex (MAC), which creates pores in the tumor cell membrane, causing cell lysis. The activation of the complement cascade also releases pro-inflammatory anaphylatoxins, such as C5a, which further contribute to the inflammatory TME.
- Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG-coated tumor cells become targets for immune effector cells, such as Natural Killer (NK) cells, which recognize the Fc portion of the bound antibodies and induce apoptosis.

This initial destruction of tumor cells releases a wave of tumor-associated antigens (TAAs) in a pro-inflammatory context. This "in-situ vaccine" effect facilitates the uptake of TAAs by antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to their maturation and migration to draining lymph nodes. In the lymph nodes, these APCs present the TAAs to T-cells, priming a systemic, tumor-specific T-cell response capable of targeting both the primary, injected tumor and distant, non-injected metastases (an abscopal effect).



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Figure 1: **AGI-134** Mechanism of Action.

Preclinical Evidence: In Vitro and In Vivo Studies

In Vitro Studies: Establishing the Fundamental Mechanism

A series of in vitro experiments using human cancer cell lines (SW480 and A549) established the foundational mechanism of **AGI-134**.

Data Summary: In Vitro Effects of **AGI-134**

Experiment	Cell Lines	Key Findings	Reference
AGI-134 Incorporation	SW480, A549	AGI-134 incorporates into cancer cell membranes, presenting the α -Gal epitope on the cell surface.	
Anti-Gal Antibody Binding	SW480, A549	Enhanced binding of human anti-Gal IgG and IgM antibodies to AGI-134-treated cells.	
Complement-Dependent Cytotoxicity (CDC)	SW480, A549	AGI-134-treated cells were killed when incubated with normal human serum (NHS); this killing was shown to be complement-dependent.	
Complement Deposition	A549	Increased deposition of complement components C3b/C3bi and the Membrane Attack Complex (MAC) on AGI-134-treated cells.	
Phagocytosis by APCs	A549	Increased phagocytosis of AGI-134-treated and opsonized cancer cells by antigen-presenting cells.	
Antigen Cross-Presentation	-	Antigen from AGI-134-treated cells is cross-presented by CD8 α +	

dendritic cells, leading to the activation of antigen-specific CD8+ T-cells.

Experimental Protocol: In Vitro Complement-Dependent Cytotoxicity Assay

- **Cell Culture:** Human adenocarcinoma cell lines SW480 and A549 are cultured in appropriate media.
- **AGI-134 Treatment:** Cells are treated with **AGI-134** to allow for incorporation into the cell membrane.
- **Incubation with Serum:** **AGI-134**-treated cells are incubated with normal human serum (NHS) as a source of complement proteins and anti-Gal antibodies. Control groups include untreated cells and cells incubated with heat-inactivated NHS (to deactivate complement).
- **Viability Assessment:** Cell viability is assessed using a standard assay (e.g., MTS or CellTiter-Glo) to quantify cell death.
- **Complement Deposition Analysis:** To confirm the mechanism, **AGI-134**-treated cells incubated with NHS are stained with fluorescently labeled antibodies against complement components (e.g., C3b, C5b-9) and analyzed by flow cytometry.

In Vivo Studies: Demonstrating Anti-Tumor Efficacy in Mouse Models

The anti-tumor efficacy of **AGI-134** was evaluated in $\alpha 1,3$ -galactosyltransferase knockout ($\alpha 1,3GT^{-/-}$) mice, which, like humans, lack α -Gal epitopes and produce anti-Gal antibodies.

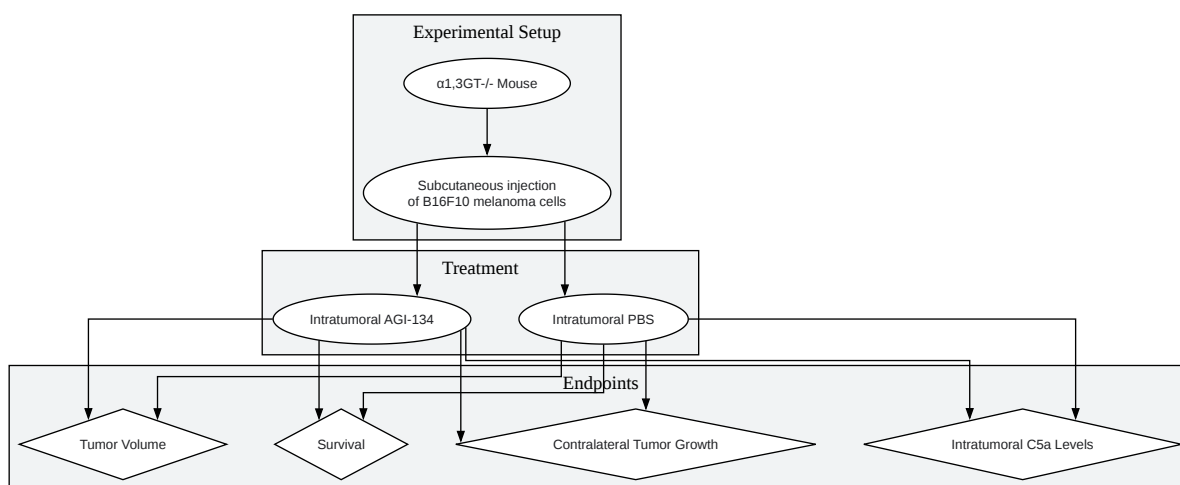
Data Summary: In Vivo Efficacy of **AGI-134** in Mouse Melanoma Models

Model	Treatment	Key Findings	Reference
B16F10 Melanoma (Primary Tumor)	Intratumoral AGI-134	Almost 50% of AGI-134-treated tumors fully regressed vs. 24% in the PBS controls.	
B16.OVA Melanoma (Primary Tumor)	Intratumoral AGI-134	67% of AGI-134-treated tumors fully regressed vs. 0% in PBS-treated mice.	
B16F10 Melanoma (Survival)	Intratumoral AGI-134	Significant survival benefit: 23% of AGI-134-treated mice died or required euthanasia by Day 27 vs. 43% in the PBS group ($p < 0.05$).	
B16F10 Melanoma (Abscopal Effect)	Single intratumoral injection into a primary tumor	Contralateral tumors developed in only 16% of AGI-134-treated mice compared to 86% of PBS-treated mice.	
B16F10 Melanoma (Complement Activation)	Intratumoral AGI-134	Significantly increased levels of complement fragment C5a in tumor homogenates 2.5 hours after treatment compared to vehicle.	
B16F10 Melanoma (Synergy with anti-PD-1)	Suboptimal doses of AGI-134 and anti-PD-1	Only 6% of mice in the combination group developed a distal tumor within 35 days, compared to 38% with	

AGI-134 alone, 62%
with anti-PD-1 alone,
and 77% in the mock-
treated group.

Experimental Protocol: In Vivo Mouse Melanoma Model

- **Animal Model:** $\alpha 1,3\text{GT-/-}$ mice are used. These mice are immunized to ensure the production of anti-Gal antibodies.
- **Tumor Induction:** B16F10 or JB/RH melanoma cells, which lack α -Gal expression, are injected subcutaneously into the flank of the mice. For abscopal effect studies, tumors are induced on both flanks.
- **AGI-134 Administration:** Once tumors reach a specified size (e.g., 2-5 mm in diameter), **AGI-134** is administered via intratumoral injection. A typical dosing regimen is two injections of 1-1.25 mg **AGI-134**, 24 hours apart.
- **Tumor Growth Monitoring:** Tumor volume is monitored regularly for the duration of the study.
- **Survival Analysis:** Animal survival is monitored, with euthanasia performed when tumors reach a predetermined size.
- **Complement Activation Measurement:** For complement activation studies, tumors are excised a few hours after **AGI-134** injection. The concentration of complement components, such as C5a, in the tumor homogenate is measured by ELISA.



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Figure 2: In Vivo Mouse Melanoma Experimental Workflow.

Clinical Development: Phase 1/2a Study in Solid Tumors

A first-in-human, Phase 1/2a, multicenter, open-label study (NCT03593226) was conducted to evaluate the safety, tolerability, and biological activity of **AGI-134** in patients with unresectable metastatic solid tumors.

Study Design and Endpoints

- Part 1 (Dose Escalation): Assessed the safety and tolerability of escalating doses of intratumorally injected **AGI-134** as a monotherapy to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).

- Part 2 (Dose Expansion): Evaluated the safety, tolerability, and anti-tumor activity of **AGI-134** at the RP2D as a monotherapy in a basket cohort of multiple solid tumor types.
- Primary Endpoint: Safety and tolerability of **AGI-134**.
- Secondary Endpoints: Generation of an immune response and markers of clinical efficacy.

Key Clinical Findings

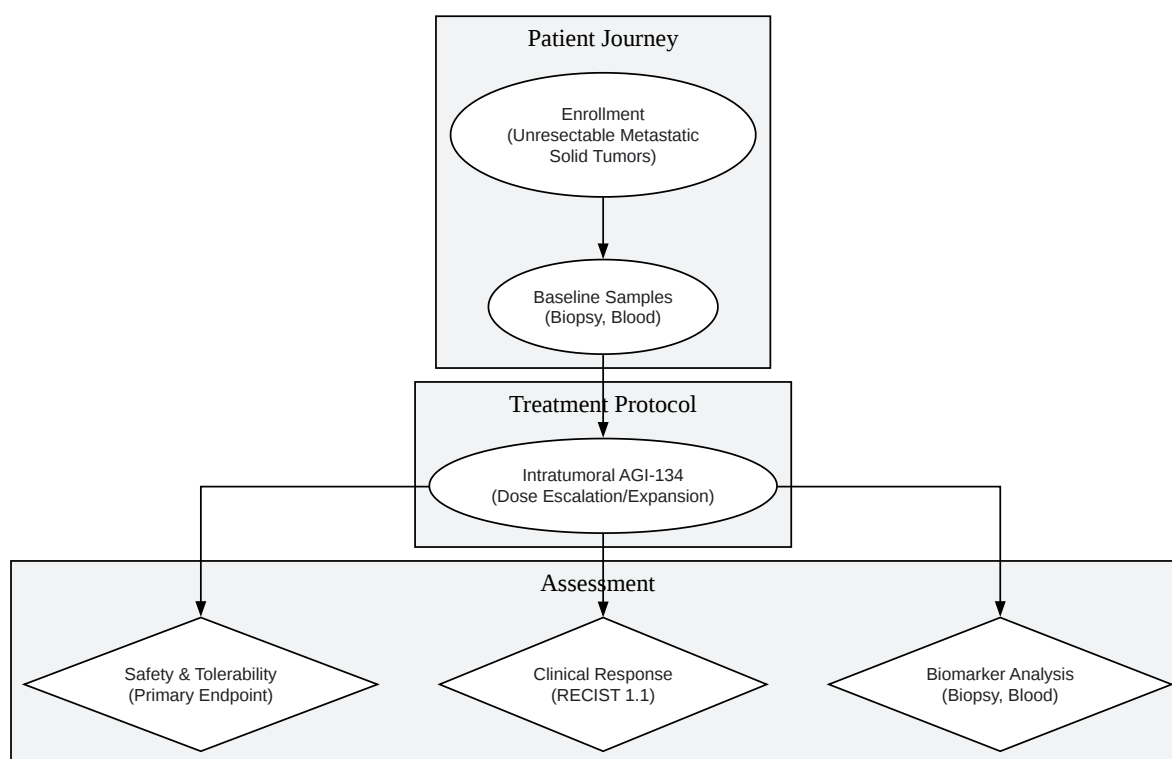
The study met its primary endpoint, demonstrating that **AGI-134** is safe and well-tolerated.

Data Summary: Phase 1/2a Clinical Trial of **AGI-134**

Parameter	Finding	Reference
Patient Population	38 patients with unresectable metastatic solid tumors (including melanoma, colon, breast, squamous cell, sarcoma, cervical node, endometrial, and synovial cancers).	
Safety and Tolerability	AGI-134 was safe and well-tolerated with no dose-limiting toxicities reported. Treatment-related adverse events were transient and mostly mild to moderate. The MTD was not reached, and the RP2D was determined to be up to 200mg.	
Clinical Response	Best overall response of stable disease (SD) was observed in 29% (11/38) of patients.	
Immune Response Biomarkers	- Most patients showed an increase in Alpha-Gal antibodies. - Increases in antigen-presenting cells (APCs) were observed in most tissue samples analyzed. - T-cell and macrophage tumor infiltration was seen in approximately one-third of evaluable patients' injected tumors and in approximately half of evaluable patients' uninjected lesions.	

Experimental Protocol: Clinical Trial Biomarker Analysis (General Overview)

- **Sample Collection:** Tumor biopsies (from both injected and uninjected lesions) and blood samples are collected at baseline and at various time points during the study.
- **Immunohistochemistry (IHC):** Tumor biopsies are analyzed by IHC to assess the infiltration of various immune cell populations, such as CD4+ T-helper cells, CD8+ cytotoxic T-cells, macrophages (CD68+), and dendritic cells (CD11c+ HLADR+).
- **Flow Cytometry:** Peripheral blood mononuclear cells (PBMCs) are analyzed by flow cytometry to quantify changes in immune cell populations.
- **ELISA:** Serum samples are analyzed by ELISA to measure the levels of anti-Gal antibodies.



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References

- 1. Kickstarting the cancer immunity cycle with AGI-134 [acir.org]
- 2. AGI-134: a fully synthetic α -Gal glycolipid that converts tumors into in situ autologous vaccines, induces anti-tumor immunity and is synergistic with an anti-PD-1 antibody in mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
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